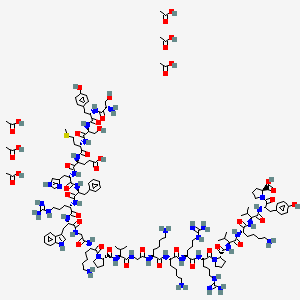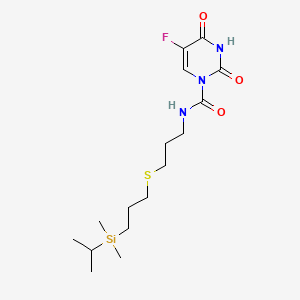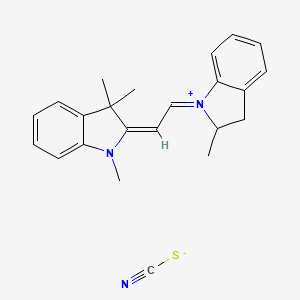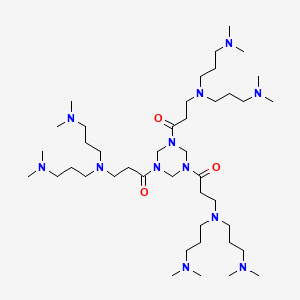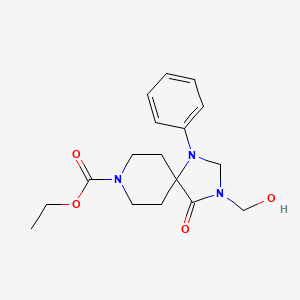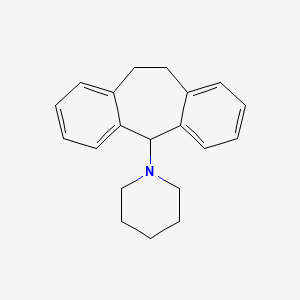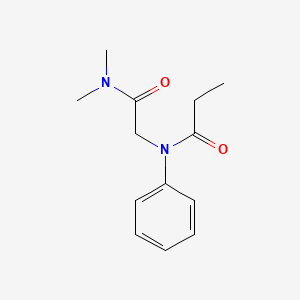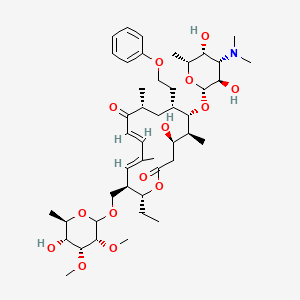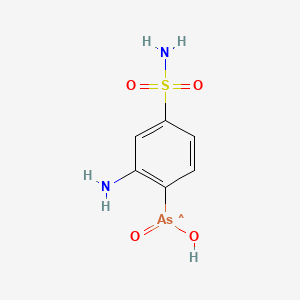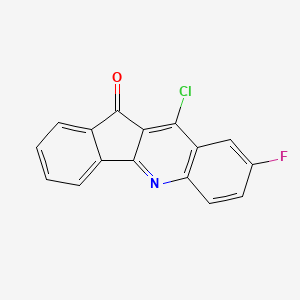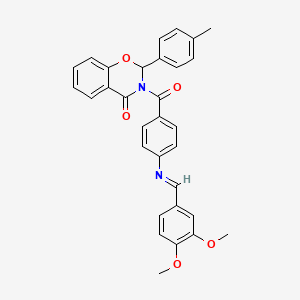
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(4-(((3,4-dimethoxyphenyl)methylene)amino)benzoyl)-2-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(4-(((3,4-dimethoxyphenyl)methylene)amino)benzoyl)-2-(4-methylphenyl)- is a complex organic compound that belongs to the benzoxazinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate benzoyl and phenyl derivatives under controlled conditions.
Cyclization Reactions: Forming the benzoxazinone ring through intramolecular cyclization.
Amination Reactions: Introducing amino groups using reagents like amines or ammonia.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Conducting reactions in controlled batches to ensure purity and yield.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography, crystallization, and distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Benzoxazin-4-one derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Introducing different substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for treating diseases due to their bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4H-1,3-Benzoxazin-4-one derivatives involves interactions with specific molecular targets and pathways. These compounds may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor-mediated signaling pathways.
Affect Cellular Processes: Influencing cell proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,3-Benzoxazin-4-one: The parent compound with a simpler structure.
Benzoxazoles: Compounds with a similar benzoxazine ring but different substituents.
Benzoxazines: Related compounds with variations in the ring structure and substituents.
Uniqueness
The uniqueness of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(4-(((3,4-dimethoxyphenyl)methylene)amino)benzoyl)-2-(4-methylphenyl)- lies in its specific substituents and the resulting biological activities. These unique features may confer distinct properties, making it a valuable compound for research and application.
For precise and detailed information, consulting scientific literature and specialized databases is recommended
Propriétés
Numéro CAS |
114439-81-5 |
|---|---|
Formule moléculaire |
C31H26N2O5 |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
3-[4-[(3,4-dimethoxyphenyl)methylideneamino]benzoyl]-2-(4-methylphenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C31H26N2O5/c1-20-8-11-23(12-9-20)31-33(30(35)25-6-4-5-7-26(25)38-31)29(34)22-13-15-24(16-14-22)32-19-21-10-17-27(36-2)28(18-21)37-3/h4-19,31H,1-3H3 |
Clé InChI |
GQQPTHILJFHBRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)N=CC5=CC(=C(C=C5)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


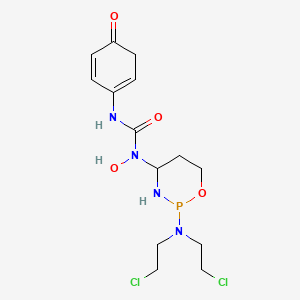

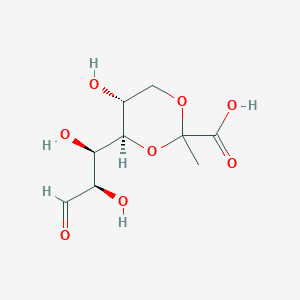
![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
